![molecular formula C20H16N2O4S B2639508 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one CAS No. 923174-66-7](/img/structure/B2639508.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Inhibitors of B-Raf Kinase
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one, have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds are significant in the context of melanoma treatment. For instance, a particular compound from this series demonstrated potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, comparable to the positive control Erlotinib (Yang et al., 2012).
2. Non-Doped Blue Organic Light-Emitting Devices
The 2,3-dihydrobenzo[b][1,4]dioxin structure has been utilized in the design of phenanthroimidazole-functionalized target molecules for blue-emissive organic light-emitting devices (OLEDs). These compounds, including variants of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one, show promise in the development of efficient non-doped OLEDs with high luminance and external quantum efficiency (Jayabharathi et al., 2018).
3. Molecular Docking Studies for Biological Activity
Molecular docking studies have been performed on similar compounds to analyze their potential biological activity against standard drugs. These studies provide insights into the interaction of these compounds with biological targets like E.coli DNA gyrase and Cytochrome P450 enzymes, suggesting their applicability in the development of new pharmaceutical agents (Anthony et al., 2021).
4. Potential Anti-Cancer Activities
Some derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure have been synthesized and tested for their anticancer activity. For instance, studies have shown that certain fluoro-substituted benzo[b]pyran derivatives demonstrate anti-lung cancer activities, indicating the potential of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one in oncological research (Hammam et al., 2005).
5. Antibacterial Agents
Novel analogs containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been designed and synthesized for potential use as antibacterial agents. These compounds have shown promising activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their relevance in the development of new antimicrobial drugs (Palkar et al., 2017).
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenacylsulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-16(14-4-2-1-3-5-14)13-27-19-20(24)22(9-8-21-19)15-6-7-17-18(12-15)26-11-10-25-17/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRYUXIZKPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。